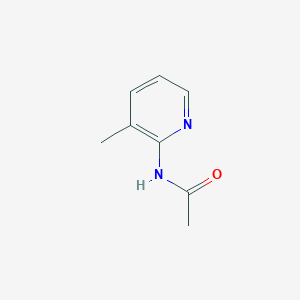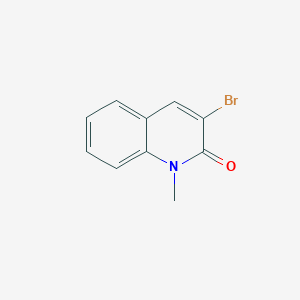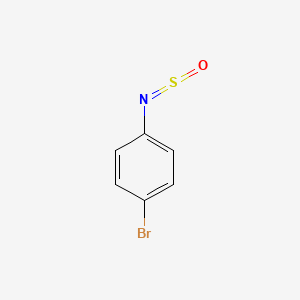
1-Bromo-4-(sulfinylamino)benzene
Übersicht
Beschreibung
1-Bromo-4-(sulfinylamino)benzene, also known by its IUPAC name (4-bromophenyl)imino-lambda4-sulfanone, is a chemical compound with the molecular formula C6H4BrNOS and a molecular weight of 218.07 g/mol . This compound is characterized by the presence of a bromine atom and a sulfinylamino group attached to a benzene ring. It is typically found as a white to light yellow crystalline powder.
Wirkmechanismus
Target of Action
The primary target of 1-Bromo-4-(sulfinylamino)benzene is the benzene ring in organic compounds . The benzene ring is a key component in many organic compounds and plays a crucial role in various chemical reactions .
Mode of Action
This compound interacts with its targets through a process known as electrophilic aromatic substitution . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathways affected by this compound involve the bromination and sulfinylation of benzene rings . These reactions are part of larger organic synthesis pathways, which can lead to the production of a wide variety of complex organic compounds .
Pharmacokinetics
Like many other organic compounds, its bioavailability would likely be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modification of benzene rings within organic compounds . This can lead to changes in the properties of these compounds, potentially influencing their reactivity, stability, and interactions with other molecules .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the rate of electrophilic aromatic substitution reactions can be affected by factors such as temperature, solvent, and the presence of catalysts . Additionally, the stability of this compound may be influenced by factors such as pH, temperature, and exposure to light .
Biochemische Analyse
Biochemical Properties
1-Bromo-4-(sulfinylamino)benzene plays a significant role in biochemical reactions, particularly in the context of electrophilic aromatic substitution reactions. It interacts with various enzymes and proteins, facilitating the formation of covalent bonds with nucleophilic sites on these biomolecules . The compound’s bromine atom acts as an electrophile, making it reactive towards nucleophiles such as amino acids and nucleotides. This interaction can lead to the modification of enzyme activity and protein function, thereby influencing various biochemical pathways.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by modifying the activity of key signaling proteins and enzymes . This compound can also impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes. Additionally, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes and pathways, resulting in changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules through electrophilic aromatic substitution reactions . The bromine atom in the compound acts as an electrophile, forming covalent bonds with nucleophilic sites on enzymes, proteins, and other biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, this compound can influence gene expression by binding to transcription factors and other regulatory proteins, thereby modulating their activity and the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is generally stable under standard storage conditions, but it can degrade over time when exposed to light, heat, or other environmental factors. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in enzyme activity, gene expression, and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages . At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, this compound can induce toxic effects, including cellular damage, oxidative stress, and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that can be further processed by the body’s detoxification systems. These metabolic pathways can influence the compound’s bioavailability, toxicity, and overall biological activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . It can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments. The compound’s distribution can be influenced by its physicochemical properties, such as solubility and lipophilicity, which affect its ability to cross cellular membranes and accumulate in different tissues.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function . The compound can be directed to particular cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. This subcellular localization can affect the compound’s interactions with biomolecules and its overall impact on cellular processes.
Vorbereitungsmethoden
The synthesis of 1-Bromo-4-(sulfinylamino)benzene can be achieved through various synthetic routes. One common method involves the bromination of 4-aminobenzenesulfinic acid using bromine in the presence of a suitable catalyst . The reaction conditions typically include maintaining a controlled temperature and using a solvent such as acetic acid to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-Bromo-4-(sulfinylamino)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can participate in electrophilic aromatic substitution reactions, where the bromine atom can be replaced by other substituents.
Oxidation and Reduction: The sulfinylamino group can undergo oxidation to form sulfonyl derivatives or reduction to form sulfenyl derivatives.
Coupling Reactions: It can also participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-(sulfinylamino)benzene has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
1-Bromo-4-(sulfinylamino)benzene can be compared with other similar compounds such as bromobenzene and sulfinylaminobenzene:
Bromobenzene: This compound consists of a benzene ring substituted with a bromine atom.
Sulfinylaminobenzene: This compound contains a sulfinylamino group attached to a benzene ring.
The uniqueness of this compound lies in the presence of both the bromine atom and the sulfinylamino group, which allows it to participate in a wider range of chemical reactions and applications compared to its similar compounds .
Eigenschaften
IUPAC Name |
1-bromo-4-(sulfinylamino)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNOS/c7-5-1-3-6(4-2-5)8-10-9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUHQYMZUJVSQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=S=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30181098 | |
| Record name | Benzamine, 4-bromo-N-sulfinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26516-62-1 | |
| Record name | Benzamine, 4-bromo-N-sulfinyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026516621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamine, 4-bromo-N-sulfinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


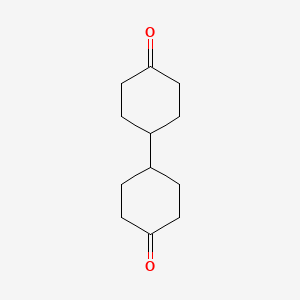
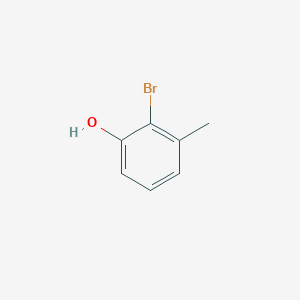
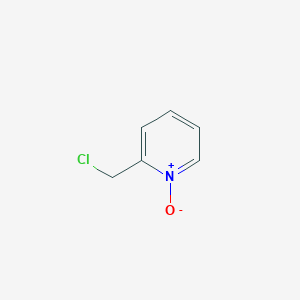
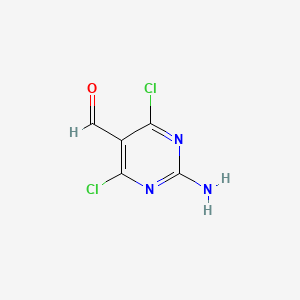
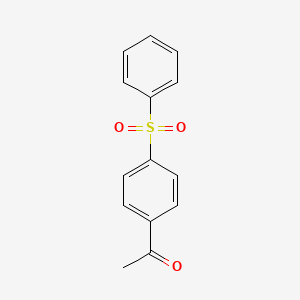
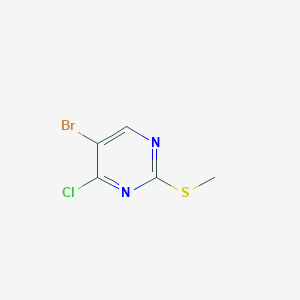
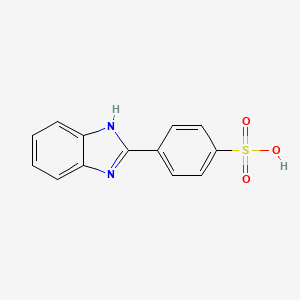
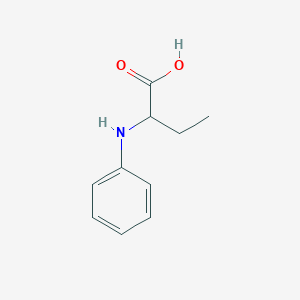
![3-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1266958.png)
![Bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B1266962.png)
![n-[2-Chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide](/img/structure/B1266963.png)
